molecular formula C15H19N3O3S2 B2616796 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865180-19-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2616796
CAS No.: 865180-19-4
M. Wt: 353.46
InChI Key: YAELTWVOCCTGFI-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic benzothiazole derivative intended for research use in chemical biology and drug discovery. This compound is part of a class of molecules known for their diverse biological activities and potential as scaffolds for therapeutic development. The core benzothiazole structure is a privileged pharmacophore in medicinal chemistry. Its planar, electron-rich nature allows for significant interactions with biological targets, such as through π-π stacking and hydrogen bonding . Researchers are exploring similar benzothiazole-based hybrids as potent agents in oncology. For instance, novel benzo[d]thiazole-1,2,3-triazole hybrids have demonstrated significant efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer progression, with some analogs showing promising activity in inducing apoptosis and inhibiting downstream signaling pathways like PI3K/AKT/mTOR . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel, serving as valuable pharmacological tools for probing its physiological functions . Beyond these areas, benzothiazole derivatives have also been investigated for their potential as anticonvulsants . The specific presence of a sulfamoyl group and a pivalamide moiety in this compound suggests potential for targeted interactions with enzyme active sites. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecular hybrids, or as a reference standard in biological screening assays to investigate new therapeutic pathways. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-5-8-18-11-7-6-10(23(16,20)21)9-12(11)22-14(18)17-13(19)15(2,3)4/h5-7,9H,1,8H2,2-4H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAELTWVOCCTGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and carboxylic acids or their derivatives.

    Introduction of the allyl group: The allyl group can be introduced through allylation reactions using reagents like allyl bromide in the presence of a base.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride or other suitable sulfamoylating agents.

    Formation of the pivalamide moiety: This step involves the reaction of the intermediate with pivaloyl chloride or pivalic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the sulfamoyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the allyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazole ring may produce dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its cytotoxic and antibacterial activities, making it a candidate for further investigation in drug discovery and development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its cytotoxic activity may be due to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Benzothiazole Derivatives

Benzothiazole derivatives are widely explored for their diverse bioactivities. Key structural differences between the target compound and analogs are summarized below:

Compound Position 3 Substituent Position 6 Substituent Acyl Group Key Modifications
Target compound Allyl (-CH₂CH=CH₂) Sulfamoyl (-SO₂NH₂) Pivalamide Z-configuration imine bond
STING agonist analog (from ) (E)-but-2-en-1-yl chain Carbamoyl (-CONH₂) 4-Ethyl-2-methyloxazole-5-carboxamide 4-(3-Hydroxypropoxy) at position 4
Standard benzothiazole sulfonamide (e.g., acetazolamide) N/A Sulfamoyl (-SO₂NH₂) Acetamide Non-fused thiazole scaffold

Key Observations:

  • Sulfamoyl vs.
  • Acyl Groups : The pivalamide in the target compound improves metabolic stability compared to smaller acyl groups (e.g., acetamide) due to steric hindrance against enzymatic hydrolysis.

Physicochemical Properties

Property Target Compound STING Agonist Analog Acetazolamide
Molecular Weight (g/mol) ~371.4 (calculated) ~550 (reported) 222.2
LogP (Predicted) ~1.8 ~2.5 -0.3
Water Solubility Moderate Low High
pKa (Sulfonamide NH) ~10.2 N/A 7.2
  • Key Insights :
    • The target compound’s moderate solubility arises from the sulfamoyl group, whereas the STING agonist analog’s low solubility is attributed to its hydrophobic oxazole and hydroxypropoxy substituents .
    • The higher LogP of the target compound vs. acetazolamide reflects the lipophilic pivalamide and allyl groups.

Pharmacological Activity

  • However, the bulky pivalamide and Z-configuration may redirect selectivity toward novel targets (e.g., bacterial enzymes or kinases).
  • STING Agonist Analog: Designed for immunostimulation via STING pathway activation, leveraging the carbamoyl and hydroxypropoxy groups for receptor binding .
  • Therapeutic Implications : Structural variations dictate divergent mechanisms; sulfamoyl derivatives often target enzymes, while carbamoyl/heterocyclic analogs (e.g., ) prioritize protein-protein interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.